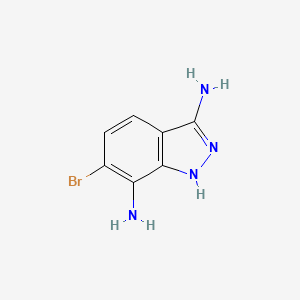6-bromo-1H-indazole-3,7-diamine
CAS No.:
Cat. No.: VC17573001
Molecular Formula: C7H7BrN4
Molecular Weight: 227.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H7BrN4 |
|---|---|
| Molecular Weight | 227.06 g/mol |
| IUPAC Name | 6-bromo-1H-indazole-3,7-diamine |
| Standard InChI | InChI=1S/C7H7BrN4/c8-4-2-1-3-6(5(4)9)11-12-7(3)10/h1-2H,9H2,(H3,10,11,12) |
| Standard InChI Key | JCOWYIICGLXQRI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C2=C1C(=NN2)N)N)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
6-Bromo-1H-indazole-3,7-diamine (molecular formula: C₇H₆BrN₄) consists of an indazole core—a bicyclic structure merging benzene and pyrazole rings—substituted with a bromine atom at the 6-position and amine groups at the 3- and 7-positions. The presence of dual amines introduces hydrogen-bonding capabilities, while the bromine atom enhances electrophilic reactivity. Computational modeling suggests a planar indazole ring system with slight distortion due to steric interactions between the 3- and 7-amine groups .
Estimated Physicochemical Parameters
The following table extrapolates properties from structurally related indazole derivatives :
The bromine atom at position 6 likely induces steric hindrance, reducing solubility in polar aprotic solvents compared to non-brominated analogs .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes emerge for synthesizing 6-bromo-1H-indazole-3,7-diamine:
-
Bromination Followed by Amine Introduction: Starting with 1H-indazole-3,7-diamine, regioselective bromination at the 6-position using N-bromosuccinimide (NBS) or bromine under controlled conditions .
-
Diamine Formation on Pre-Brominated Scaffolds: Brominating a precursor like 6-bromo-1H-indazole, followed by sequential amination at positions 3 and 7 via Buchwald-Hartwig coupling or nucleophilic substitution .
Challenges in Regioselective Functionalization
Achieving dual amination at positions 3 and 7 poses significant challenges due to:
-
Electronic Effects: The electron-withdrawing bromine group deactivates the ring, hindering electrophilic amination .
-
Steric Hindrance: Proximity of the 3- and 7-positions complicates reagent access, necessitating protecting group strategies (e.g., Boc for amines) .
A proposed pathway involves:
-
Bromination of 1H-Indazole: Using NBS in sulfuric acid at 0°C to yield 6-bromo-1H-indazole .
-
Nitration and Reduction: Introducing nitro groups at positions 3 and 7 via mixed acid (HNO₃/H₂SO₄), followed by catalytic hydrogenation to amines .
Reactivity and Functionalization
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki-Miyaura: Substitution with aryl boronic acids to form biaryl structures .
-
Heck Reaction: Alkenylation for extended conjugation systems .
Electrophilic Aromatic Substitution
The electron-rich amine groups direct electrophiles to the 4- and 5-positions, enabling:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume